molecular formula C14H8Cl2N2O2 B3428947 1,4-Diamino-2,3-dichloroanthraquinone CAS No. 70956-27-3

1,4-Diamino-2,3-dichloroanthraquinone

Cat. No.: B3428947
CAS No.: 70956-27-3
M. Wt: 307.1 g/mol
InChI Key: KZYAYVSWIPZDKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-2,3-dichloroanthraquinone can be synthesized through the chlorination of 1,4-diaminoanthraquinone. The process involves dissolving 1,4-diaminoanthraquinone in a chlorobenzene solvent and heating it to 30-132°C for 30-60 minutes. Sulfuric chloride is then added dropwise at 45-60°C, followed by further heating to 95°C. The mixture is then treated with water, and the pH is adjusted to 8-11. Steam distillation is used to recover the product, which is then filtered, washed, and dried .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of chlorobenzene as a solvent helps reduce energy consumption and simplifies wastewater treatment. The process also involves isolating gases decomposed from unreacted sulfuric chloride, which are absorbed to generate hydrochloric acid and sodium sulfite solutions .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-dichloroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diamino-2,3-dichloroanthraquinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized as a dye for textiles and plastics

Mechanism of Action

The mechanism of action of 1,4-diamino-2,3-dichloroanthraquinone involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of serine proteases and other enzymes by binding to their active sites. This compound also exhibits film-forming properties similar to polyacrylamide, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2,3-dichloroanthraquinone is unique due to the presence of both amino and chlorine groups on the anthraquinone core. This combination allows for a wide range of chemical reactions and applications, particularly in dye synthesis and enzyme inhibition studies .

Properties

IUPAC Name

1,4-diamino-2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAYVSWIPZDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058844
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-42-5, 70956-27-3
Record name Disperse Violet 28
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URL https://commonchemistry.cas.org/detail?cas_rn=81-42-5
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Record name 1,4-Diamino-2,3-dichloroanthraquinone
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Record name 1,4-diamino-2,3-dichloroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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